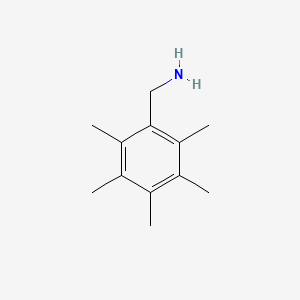

C-Pentamethylphenyl-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C-Pentamethylphenyl-methylamine is an organic compound characterized by a benzene ring substituted with five methyl groups and an amine group attached to the methylene carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C-Pentamethylphenyl-methylamine typically involves the alkylation of pentamethylbenzene with formaldehyde followed by reductive amination. The reaction conditions often include the use of a strong acid catalyst and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

C-Pentamethylphenyl-methylamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Organic Synthesis

C-Pentamethylphenyl-methylamine serves as an important building block in organic chemistry. Its structure allows it to participate in various reactions, making it useful for synthesizing complex molecules. The compound's reactivity can be harnessed to produce intermediates for pharmaceuticals and agrochemicals.

Key Reactions :

- Nucleophilic Substitution : The amine group in this compound acts as a nucleophile, allowing it to react with electrophiles to form new compounds.

- Formation of Isocyanates : When reacted with phosgene, it can yield methyl isocyanate, a precursor for various pesticides and pharmaceuticals.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are often involved in the development of medications targeting various conditions.

Examples of Pharmaceutical Applications :

- Ephedrine and Theophylline Production : this compound is a precursor in the synthesis of these important medications used for treating respiratory conditions.

- Antidepressants : Certain derivatives of this compound are being explored for their potential antidepressant properties due to their ability to modulate neurotransmitter levels.

Agricultural Chemicals

The compound plays a role in the formulation of agricultural chemicals, particularly in the production of herbicides, fungicides, and insecticides. Its derivatives are integral in creating effective pest control agents.

Applications in Agriculture :

- Insecticides and Fungicides : this compound derivatives are used to synthesize compounds that target specific pests or pathogens while minimizing harm to crops.

- Biocides : Its applications extend to biocides that help manage microbial growth in agricultural settings.

Nanotechnology

Recent advancements have seen this compound being explored within nanotechnology. Its properties facilitate the development of nanoparticles for various applications, including drug delivery systems and biosensing technologies.

Nanoparticle Applications :

- Drug Delivery Systems : The compound can be used to create nanoparticles that enhance the delivery and efficacy of therapeutic agents.

- Biosensors : Functionalized nanoparticles derived from this compound have shown promise in detecting biological markers, offering potential applications in medical diagnostics.

Case Study 1: Pharmaceutical Synthesis

A study published in a peer-reviewed journal demonstrated the effectiveness of using this compound as an intermediate for synthesizing a new class of antidepressants. The research highlighted its ability to enhance bioavailability and reduce side effects compared to existing treatments.

Case Study 2: Agricultural Application

Research conducted on the use of this compound derivatives as insecticides showed significant efficacy against common agricultural pests while being environmentally friendly. Field trials indicated a reduction in pesticide application rates without compromising crop yield.

Mecanismo De Acción

The mechanism of action of C-Pentamethylphenyl-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky structure can influence its binding affinity and specificity, leading to unique biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparación Con Compuestos Similares

Similar Compounds

(2,3,4,5,6-Pentamethylphenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

(2,3,4,5,6-Pentamethylphenyl)acetic acid: Contains a carboxyl group instead of an amine group.

(2,3,4,5,6-Pentamethylphenyl)amine: Lacks the methylene carbon between the benzene ring and the amine group.

Uniqueness

C-Pentamethylphenyl-methylamine is unique due to the presence of both the methylene carbon and the amine group, which provides distinct reactivity and steric properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of sterically hindered compounds and in studies of enzyme-substrate interactions.

Actividad Biológica

C-Pentamethylphenyl-methylamine, also known as (2,3,4,5,6-pentamethylphenyl)methanamine, is a compound of interest due to its potential biological activities and applications in various fields. This article explores its biological activity, including metabolic pathways, effects on neurotransmission, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H19N and is characterized by a pentamethyl-substituted phenyl group attached to a methylamine moiety. This structure may influence its interaction with biological systems, particularly in terms of receptor binding and metabolic processes.

Metabolic Pathways

Methylamine Metabolism:

Methylamine, a related compound, undergoes significant metabolic processing in biological systems. It is primarily metabolized by semicarbazide-sensitive amine oxidase (SSAO), which catalyzes its oxidative deamination to formaldehyde and ammonia. This process is crucial as formaldehyde is a toxic compound that can lead to cellular damage if not properly managed .

Table 1: Methylamine Metabolism Overview

| Substrate | Enzyme | Products |

|---|---|---|

| Methylamine | SSAO (Amine oxidase) | Formaldehyde + Ammonia |

| Methylamine + Oxygen | SSAO | Formaldehyde + Ammonia + H2O2 |

Biological Effects

Neurotransmission:

this compound may influence neurotransmitter release by targeting voltage-operated potassium channels. This interaction could potentially enhance neurotransmitter release, affecting neuronal excitability and signaling pathways .

Case Studies

Case Study 1: Industrial Exposure

A study involving workers exposed to organic solvents found that methylamine levels were significantly elevated in urine samples from employees in glue manufacturing. This exposure highlighted the compound's presence in occupational settings and its potential health implications. The study utilized high-performance liquid chromatography (HPLC) for metabolite quantification and emphasized the need for monitoring exposure levels to mitigate health risks .

Case Study 2: Environmental Impact

Research on the environmental degradation of methylamines indicates that compounds like this compound can contribute to atmospheric reactions that produce harmful byproducts such as nitrosamines, which are known carcinogens. Understanding these pathways is crucial for assessing the ecological impact of such compounds .

Research Findings

Recent computational studies have demonstrated that methylamine can participate in reactions leading to the formation of methylenimine, a potential prebiotic precursor of glycine. This finding suggests that methylamines might play a role in abiotic synthesis processes relevant to the origins of life .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSAJXRVVUDTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CN)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.